molecular formula C11H17NO4 B3240685 1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid CAS No. 144539-45-7

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

Cat. No.: B3240685
CAS No.: 144539-45-7
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that the tert-butyloxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines in biochemical systems.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable against various nucleophiles and reducing agents, and its removal can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves the cleavage of the more substituted tert-butyl carbocation, which is facilitated by the stability of this group .

Biochemical Pathways

The use of boc groups in the protection of amines is a critical step in many biochemical syntheses, including the synthesis of peptides . Therefore, the compound could potentially influence any biochemical pathway involving amine-containing molecules.

Pharmacokinetics

The boc group is known for its excellent stability, suggesting that compounds containing this group may have good bioavailability .

Result of Action

The primary result of the action of this compound is the protection of amines during organic synthesis, allowing for transformations of other functional groups . After the necessary reactions have taken place, the Boc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines can occur under aqueous conditions , and its removal typically requires the presence of a strong acid . Furthermore, certain reactions involving this compound may require specific temperatures .

Biological Activity

1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid, often referred to as Boc-4-methylene-proline, is a compound with significant implications in medicinal chemistry, particularly in the synthesis of peptide-based drugs and as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 144539-45-7
  • Structure : The compound features a pyrrolidine ring with a methylene group and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity in synthetic applications.

This compound exhibits several biological activities, primarily due to its structure that allows it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

  • Enzymatic Inhibition Study :
    A study investigated the inhibitory effects of Boc-4-methylene-proline on serine proteases. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in controlling inflammatory responses and other protease-related conditions .
  • Antimicrobial Activity :
    In vitro tests conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating its potential as an antimicrobial agent .
  • Peptide Synthesis Applications :
    The Boc protecting group allows for selective deprotection under mild conditions, facilitating the synthesis of peptides. Research has highlighted its utility in synthesizing cyclic peptides that show enhanced stability and bioactivity compared to linear counterparts .

Data Table of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
Enzymatic InhibitionSerine ProteasesSignificant inhibition
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
Peptide SynthesisVarious Peptide TargetsEnhanced stability

Properties

IUPAC Name

4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
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1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(tert-Butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.